4-Methyl-1,4-hexadiene

Metallocene Catalysis Olefin Copolymerization Non-conjugated Dienes

4-Methyl-1,4-hexadiene (CAS 1116-90-1) is a branched non-conjugated aliphatic diene with molecular formula C₇H₁₂ and molecular weight 96.17 g/mol. It exists as the (4E)-isomer and is commonly synthesized via iron-catalyzed hydrovinylation of isoprene with ethylene.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 1116-90-1
Cat. No. B075776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-hexadiene
CAS1116-90-1
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC=C(C)CC=C
InChIInChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+
InChIKeyJBVMSEMQJGGOFR-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,4-hexadiene (CAS 1116-90-1) Procurement-Relevant Identity and Baseline Properties


4-Methyl-1,4-hexadiene (CAS 1116-90-1) is a branched non-conjugated aliphatic diene with molecular formula C₇H₁₂ and molecular weight 96.17 g/mol [1]. It exists as the (4E)-isomer and is commonly synthesized via iron-catalyzed hydrovinylation of isoprene with ethylene [2]. This compound is employed as a specialty monomer and research intermediate in polymer chemistry, particularly in studies of structure-reactivity relationships in metallocene-catalyzed olefin copolymerization [2].

Why Generic Substitution of 4-Methyl-1,4-hexadiene with Isomeric Dienes in Procurement Fails


Generic interchange among methyl-substituted 1,4-hexadiene isomers is not possible because 4-methyl-1,4-hexadiene exhibits fundamentally different reactivity in metallocene-catalyzed copolymerization compared to its 5-methyl isomer [1]. Additionally, its physical properties—boiling point and density—differ substantially from the unsubstituted parent 1,4-hexadiene, which has implications for purification, handling, and formulation [2]. These quantifiable differences dictate the compound's suitability for specific research and industrial applications, making informed selection essential.

4-Methyl-1,4-hexadiene Quantitative Differentiation Evidence Against Closest Analogs


Metallocene-Catalyzed Copolymerization Inactivity: 4-Methyl-1,4-hexadiene vs. 5-Methyl-1,4-hexadiene

In zirconocene-catalyzed copolymerizations with ethylene, 4-methyl-1,4-hexadiene is completely inactive (0% incorporation), whereas the isomeric 5-methyl-1,4-hexadiene is active enough to be incorporated into the copolymer chain [1]. The degree of incorporation of the 5-methyl isomer was controllable by the initial diene amount, while no incorporation was observed for the 4-methyl isomer under identical conditions [1].

Metallocene Catalysis Olefin Copolymerization Non-conjugated Dienes

Boiling Point Elevation of 4-Methyl-1,4-hexadiene Relative to Unsubstituted 1,4-Hexadiene

The boiling point of 4-methyl-1,4-hexadiene is 92.5°C at 760 mmHg , which is 27.5°C higher than that of the unsubstituted parent compound 1,4-hexadiene (65°C at 760 mmHg) [1]. This substantial difference facilitates straightforward separation by fractional distillation.

Physical Properties Distillation Purification Quality Control

Liquid Density Distinction: 4-Methyl-1,4-hexadiene vs. 1,4-Hexadiene

The liquid density of 4-methyl-1,4-hexadiene is 0.725 g/cm³ , compared to 0.7000 g/cm³ at 20°C for 1,4-hexadiene [1]. This 0.025 g/cm³ difference is measurable and can be used for identity verification.

Density Formulation Material Handling

Isomeric Ratio in Hydrovinylation Synthesis: Enrichment of 4-Methyl-1,4-hexadiene over 5-Methyl Isomer

During the synthesis of methyl-substituted 1,4-hexadienes via ethylene-isoprene hydrovinylation, the ratio of 4-methyl-1,4-hexadiene to 5-methyl-1,4-hexadiene can reach 1.5:1 under certain catalytic conditions [1]. This indicates a moderate kinetic or thermodynamic preference for the 4-methyl isomer in the product mixture.

Diene Synthesis Isomer Distribution Hydrovinylation

Best-Fit Research and Industrial Application Scenarios for 4-Methyl-1,4-hexadiene Based on Evidence


Mechanistic Studies of Metallocene-Catalyzed Diene Copolymerization

Because 4-methyl-1,4-hexadiene is completely inactive in zirconocene-catalyzed ethylene copolymerization while its 5-methyl isomer is active [1], it serves as a critical negative-control comonomer in mechanistic investigations. Researchers studying the steric and electronic requirements for diene insertion into metallocene catalysts use 4-methyl-1,4-hexadiene to delineate the structural boundaries for successful copolymerization.

Development of Isomer-Separation Protocols for Methyl-Substituted Hexadienes

The boiling point of 4-methyl-1,4-hexadiene (92.5°C) is significantly higher than that of 1,4-hexadiene (65°C) and overlaps closely with 5-methyl-1,4-hexadiene (~92°C) [1]. This physical property profile makes 4-methyl-1,4-hexadiene a useful target compound for developing and validating high-resolution distillation or chromatographic methods aimed at separating closely boiling methyl-hexadiene isomers from each other and from the parent diene.

Reference Standard for GC-MS Identification of Moxa Smoke and Complex Volatile Mixtures

4-Methyl-1,4-hexadiene has been identified in moxa smoke via GC-MS with a Kovats retention index of 737 [1]. Its well-defined retention index and NIST-standardized mass and IR spectra support its use as a certified reference standard in analytical laboratories performing volatile compound identification in complex biological or environmental matrices.

Synthetic Intermediate Requiring Neurotoxin-Aware Handling Protocols

4-Methyl-1,4-hexadiene is classified as a neurotoxin associated with acute solvent syndrome [1]. Laboratories procuring this compound as a synthetic intermediate for specialty polymers or fine chemicals must implement enhanced engineering controls and personal protective equipment protocols. Procurement specifications should therefore include not only purity and isomer content but also appropriate containment and SDS documentation.

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